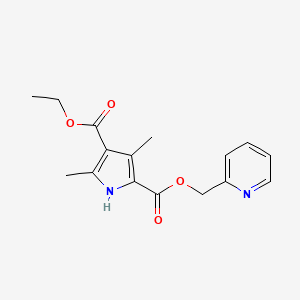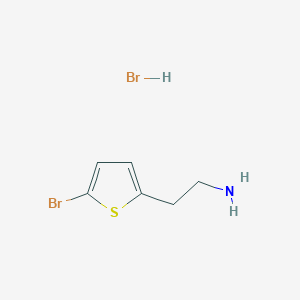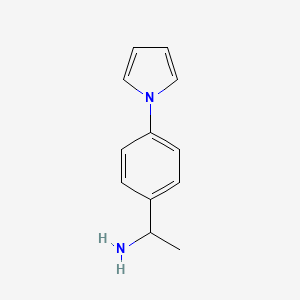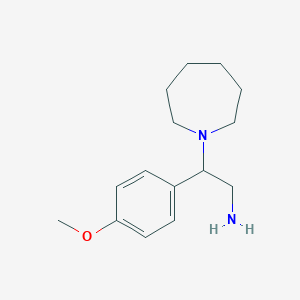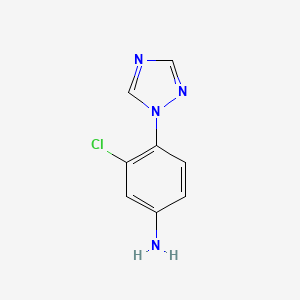
3-氯-4-(1H-1,2,4-三唑-1-基)苯胺
描述
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7ClN4. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 1H-1,2,4-triazol-1-yl group at the 4-position.
科学研究应用
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
作用机制
Target of Action
It is known that 1,2,4-triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, which can lead to diverse biological activities .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline has been shown to interact with certain proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline on cells are multifaceted. It has been demonstrated to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Furthermore, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects are particularly pronounced in rapidly dividing cells, making the compound a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic flux. The compound also interacts with transcription factors, influencing gene expression and cellular responses . Additionally, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline can form covalent bonds with certain biomolecules, leading to irreversible inhibition of their function. These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy. Long-term studies have shown that 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.
Dosage Effects in Animal Models
The effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Understanding the dosage-dependent effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline is crucial for its safe and effective use in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反应分析
Types of Reactions
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the chlorine substitution at the 3-position.
3-chloroaniline: Lacks the triazole ring substitution.
4-chloro-3-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with different substitution patterns.
Uniqueness
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both the chlorine atom and the triazole ring, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
属性
IUPAC Name |
3-chloro-4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDBVWTOBPAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585897 | |
| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856452-74-9 | |
| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




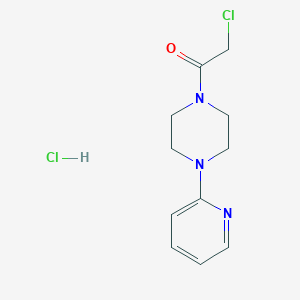



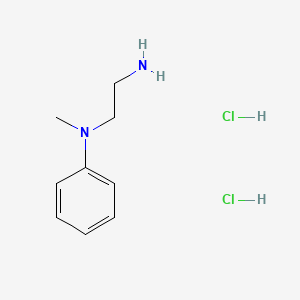
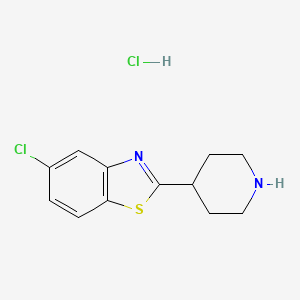
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)
